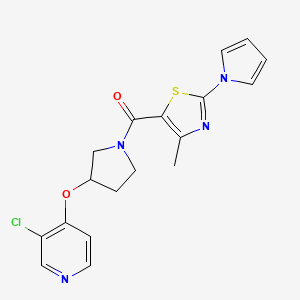

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

Propriétés

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-12-16(26-18(21-12)22-7-2-3-8-22)17(24)23-9-5-13(11-23)25-15-4-6-20-10-14(15)19/h2-4,6-8,10,13H,5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFBBGDDDAZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone likely involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Typical synthetic routes might include:

Formation of the pyridine and pyrrole rings: These can be synthesized through various methods such as the Hantzsch pyridine synthesis and Paal-Knorr synthesis for pyrroles.

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis.

Coupling reactions: The different rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

Reduction: Reduction reactions might target the pyridine ring or other unsaturated moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated rings.

Applications De Recherche Scientifique

Chemistry

Catalysis: Compounds with multiple heterocycles can act as ligands in catalytic systems.

Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

Drug Development: Such compounds are often screened for biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Biochemical Probes: Used in research to study biological pathways and molecular interactions.

Industry

Agriculture: Potential use as pesticides or herbicides.

Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mécanisme D'action

The mechanism of action for compounds like (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone depends on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparaison Avec Des Composés Similaires

Compound 7b ()

- Structure: Bis-pyrazole derivative with thieno[2,3-b]thiophene and methanone linkages.

- Key Features: Two 3-amino-1-phenylpyrazole units. Thieno[2,3-b]thiophene core with methyl substituents. Higher molecular weight (538.64 g/mol) compared to the target compound (estimated ~388.57 g/mol).

- Synthesis : Achieved in 70% yield via condensation in DMF/EtOH with piperidine, followed by recrystallization .

Compound 10 ()

- Structure: Pyrazolo[1,5-a]pyrimidine with cyano groups and thieno[2,3-b]thiophene.

- Key Features: Electron-withdrawing cyano groups enhancing reactivity. Molecular weight 604.71 g/mol, significantly larger than the target compound.

- Synthesis: Two methods (A and B) using bis-enaminone intermediates and piperidine catalysis, yielding 75% .

Sulforaphane ()

- Structure : Isothiocyanate derived from glucoraphanin in cruciferous vegetables.

- Key Features :

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

| Proton/Carbon | Target Compound (Predicted) | Compound 7b (Observed) |

|---|---|---|

| CH3 (aliphatic) | δ 2.2–2.3 ppm | δ 2.22 ppm |

| Aromatic H | δ 6.5–8.5 ppm | δ 7.3–7.79 ppm |

| C=O | ~185 ppm (¹³C) | 185 ppm |

Mass Spectrometry (MS)

- Target Compound : Predicted molecular ion [M⁺] ~388–390 m/z.

- Compound 7b: [M⁺] at 538 m/z with fragmentation patterns dominated by thienothiophene cleavage .

Activité Biologique

The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , with the CAS number 2034314-65-1, is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features several functional groups, including pyridine, pyrrolidine, pyrrole, and thiazole moieties, which enhance its reactivity and interaction with biological targets. The exploration of its biological activity is crucial for understanding its therapeutic potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 388.9 g/mol. The presence of diverse functional groups suggests a broad spectrum of biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.9 g/mol |

| CAS Number | 2034314-65-1 |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Chloropyridine Moiety : Involves reaction with 3-chloropyridine using coupling reagents.

- Attachment of the Thiazole Ring : Final coupling with thiazole derivatives to complete the structure.

The mechanism of action for this compound is believed to involve interactions with various biological targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of specific pathways, potentially impacting processes like inflammation and oxidative stress regulation.

Pharmacological Potential

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Thiazole-containing compounds are known for their antimicrobial properties.

- Anticancer Properties : Pyrrole derivatives have been explored for their anti-inflammatory and anticancer effects.

The specific biological activity of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone remains under investigation, but preliminary assessments suggest promising therapeutic potentials against various biological targets.

Case Studies and Research Findings

A recent study evaluated the compound's interaction with human constitutive androstane receptor (CAR), which plays a significant role in hepatic functions such as biotransformation and fatty acid oxidation. The study employed computer-aided prediction tools to assess its binding affinity and indicated potential activity against CAR, suggesting implications for drug metabolism and detoxification processes .

Another investigation focused on the synthesis and characterization of similar thiazole carboxamides as Vanin-1 inhibitors, highlighting their role in alleviating inflammation . This underscores the relevance of thiazole derivatives in therapeutic applications.

Q & A

Q. What are the key synthetic pathways for (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes:

- Intermediate formation : React 3-chloropyridin-4-ol with a pyrrolidine derivative under basic conditions to form the (3-chloropyridin-4-yl)oxy-pyrrolidine intermediate .

- Coupling with thiazole moiety : Use coupling reagents (e.g., EDC/HOBt) to condense the intermediate with a pre-synthesized 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl carbonyl derivative. Solvent choice (e.g., DCM or DMF) and temperature (0–25°C) significantly impact yield .

- Optimization : Adjust reaction time (24–48 hours) and employ catalytic bases (e.g., triethylamine) to enhance efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and thiazole moieties, with aromatic protons in the pyridinyl and pyrrolyl groups appearing as distinct multiplet signals .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .

- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Variable substituent effects : Differences in pyridinyl/pyrrolyl substituents may alter steric or electronic properties, affecting target binding. Compare analogs with systematic structural variations .

- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm activity .

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to explain discrepancies in in vivo vs. in vitro results .

Q. What computational methods assist in predicting structure-activity relationships (SAR) and guiding synthesis?

- Molecular docking : Simulate binding to target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the chloropyridinyl oxygen and hydrophobic interactions with the thiazole ring .

- QSAR modeling : Train models on analogs’ logP, polar surface area, and IC50 data to prioritize derivatives for synthesis .

- DFT calculations : Analyze electron density maps to predict reactivity at the pyrrolidine nitrogen for functionalization .

Q. What strategies optimize bioavailability and pharmacokinetics without compromising activity?

- Prodrug design : Introduce ester or amide prodrug moieties at the pyrrolidine nitrogen to enhance solubility .

- Salt formation : Prepare hydrochloride or mesylate salts to improve crystallinity and oral absorption .

- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced off-target toxicity .

Q. How should researchers design experiments to study the compound’s mechanism of action?

- Target identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) in treated vs. untreated cells .

- Mutagenesis studies : Engineer point mutations in suspected target enzymes (e.g., kinases) to validate binding residues .

Key Considerations for Data Interpretation

- Stereochemical effects : The pyrrolidine ring’s conformation may influence bioactivity. Use X-ray crystallography or NOESY NMR to resolve stereochemistry .

- Solubility challenges : The compound’s logP (~3.5) suggests moderate hydrophobicity. Use co-solvents (e.g., DMSO/PEG) in in vitro assays to prevent aggregation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.